Fmoc-Asn-OPfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESVUEALWMQZEP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F5N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446662 | |

| Record name | Fmoc-Asn-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-99-3 | |

| Record name | Fmoc-Asn-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

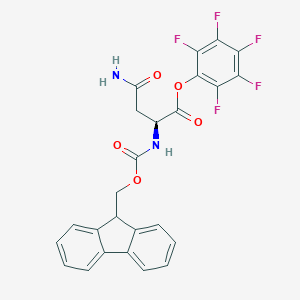

Chemical structure of N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester

An In-Depth Technical Guide to N-α-Fmoc-N-β-trityl-L-asparagine Pentafluorophenyl Ester: A Cornerstone of Modern Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of building blocks is paramount to achieving high yields, purity, and biological activity of the target peptide. Among the vast arsenal of amino acid derivatives, N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester stands out as a sophisticated and highly effective reagent for the incorporation of asparagine residues. This guide provides a comprehensive overview of its chemical structure, synthesis, and application, with a focus on the underlying chemical principles that make it an invaluable tool in solid-phase peptide synthesis (SPPS).

Decoding the Molecular Architecture: A Trifecta of Functionality

The efficacy of N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester lies in the synergistic interplay of its three key components: the Fmoc group, the trityl group, and the pentafluorophenyl ester. Each of these moieties serves a distinct and critical purpose in the controlled, stepwise assembly of peptide chains.

1.1 The N-α-Fmoc Group: A Base-Labile Gatekeeper

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino functionality of the asparagine.[1] Its stability in acidic conditions allows for the selective deprotection of acid-labile side-chain protecting groups without premature removal of the N-terminal protection.[1] The deprotection of the Fmoc group is typically achieved using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] The mechanism proceeds via a β-elimination pathway, initiated by the abstraction of the acidic proton on the fluorenyl ring system.[2] This results in the formation of a dibenzofulvene-piperidine adduct, the release of carbon dioxide, and the desired free N-terminal amine on the growing peptide chain.[1] The progress of this deprotection can be conveniently monitored by UV-Vis spectrophotometry, as the dibenzofulvene-piperidine adduct exhibits a strong UV absorbance.[2][4]

1.2 The N-β-Trityl Group: Guardian of the Side Chain

The asparagine side chain, with its primary amide, is prone to undesirable side reactions during peptide synthesis, most notably dehydration to form a nitrile (-CN) when activated with carbodiimides.[5] The bulky trityl (triphenylmethyl, Trt) group serves as an acid-labile protecting group for the side-chain amide of asparagine, effectively preventing this and other side reactions.[6][7] Furthermore, the presence of the trityl group significantly enhances the solubility of the amino acid derivative in organic solvents commonly used in SPPS.[5] The trityl group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is often used in the final step of SPPS to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.[8][9]

1.3 The Pentafluorophenyl Ester: A Highly Activated Carboxyl Group

The pentafluorophenyl (Pfp) ester is a highly reactive activating group for the carboxyl terminus of the amino acid.[10][11] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide an excellent leaving group, thus rendering the carboxyl carbon highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[11] This high reactivity translates to rapid and efficient peptide bond formation, minimizing the risk of racemization, a critical consideration for maintaining the stereochemical integrity of the synthesized peptide.[10][11] Kinetic studies have shown that Pfp esters have a significantly higher coupling rate compared to other active esters.[12]

Synthesis and Physicochemical Properties

The synthesis of N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester is a multi-step process that begins with the protection of the asparagine side chain, followed by the introduction of the Fmoc group, and finally, the activation of the carboxyl group as a pentafluorophenyl ester.

2.1 Synthesis Pathway

Caption: General synthesis pathway for N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester.

A common method for the final esterification step involves the reaction of N-α-Fmoc-N-β-trityl-L-asparagine with pentafluorophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in an anhydrous organic solvent like dichloromethane.[13]

2.2 Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 132388-64-8 | [14][15] |

| Molecular Formula | C₄₄H₃₁F₅N₂O₅ | [14][15] |

| Molecular Weight | 762.73 g/mol | [14] |

| Appearance | White to off-white powder | [16] |

| Purity (HPLC) | ≥95.00% | [16] |

| Storage | Cool, dry place (≤8°C) | [16] |

Application in Solid-Phase Peptide Synthesis (SPPS)

N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester is primarily used in Fmoc-based solid-phase peptide synthesis. The pre-activated nature of the pentafluorophenyl ester allows for direct coupling to the resin-bound peptide without the need for in situ activation, which can sometimes lead to side reactions.[17][18]

3.1 SPPS Workflow

Caption: A typical solid-phase peptide synthesis (SPPS) cycle for the incorporation of asparagine.

3.2 Detailed Experimental Protocol for Coupling

The following is a generalized protocol for the incorporation of N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester in manual SPPS.

-

Resin Preparation: The solid support with the growing peptide chain and a free N-terminal amine is swelled in DMF.

-

Coupling Solution Preparation: A solution of N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester (typically 1.5-3 equivalents relative to the resin loading) in DMF is prepared.

-

Coupling Reaction: The coupling solution is added to the resin, and the mixture is agitated at room temperature for a specified time (e.g., 1-4 hours).

-

Monitoring the Coupling Reaction: The completion of the coupling reaction is monitored using a qualitative method such as the Kaiser test.[1][10] A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete reaction.[17]

-

Washing: After a complete coupling, the resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

3.3 Final Cleavage and Deprotection

Upon completion of the peptide sequence, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the trityl group on asparagine, are removed. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, most commonly TFA.[8][9] Scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are often included in the cocktail to trap the reactive carbocations generated during the cleavage process, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[8][19]

Analytical Characterization

The purity and identity of N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester and the resulting peptides are confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the amino acid derivative and the final peptide.[20] The retention time is characteristic of the compound under specific chromatographic conditions (e.g., column, mobile phase gradient, flow rate).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the compound.[4] Fragmentation patterns can also provide structural information.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the amino acid derivative.[6] Characteristic chemical shifts for the protons and carbons of the Fmoc, trityl, and asparagine moieties confirm the structure.

Conclusion

N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester is a highly refined and indispensable reagent in modern peptide synthesis. Its well-designed chemical architecture, featuring orthogonal protecting groups and a pre-activated carboxyl group, addresses the specific challenges associated with the incorporation of asparagine. By preventing side reactions, enhancing solubility, and promoting efficient coupling, this derivative enables the synthesis of high-purity peptides for a wide range of research, diagnostic, and therapeutic applications. A thorough understanding of its chemical properties and the rationale behind its use empowers researchers to optimize their synthetic strategies and achieve their desired peptide targets with greater success.

References

- 1. fiveable.me [fiveable.me]

- 2. benchchem.com [benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. peptide.com [peptide.com]

- 6. Fmoc-Asn(Trt)-OH | C38H32N2O5 | CID 640248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. Fmoc-Asn(Trt)-OPfp - Bachem AG [bioscience.co.uk]

- 14. scbt.com [scbt.com]

- 15. csbiochina.com [csbiochina.com]

- 16. chempep.com [chempep.com]

- 17. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. verifiedpeptides.com [verifiedpeptides.com]

- 21. spectrabase.com [spectrabase.com]

A Technical Guide to Fmoc-Asn-OPfp: Strategic Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Activated Asparagine in Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), the introduction of asparagine (Asn) residues presents a unique set of challenges. The primary carboxamide of the asparagine side chain is susceptible to dehydration to a nitrile group during the carboxyl activation step, a common procedure for forming peptide bonds. This side reaction can lead to the formation of β-cyanoalanine-containing peptide impurities, which are often difficult to separate from the desired product, thereby compromising the yield and purity of the final peptide. To circumvent this issue, the use of pre-activated amino acid derivatives has become a cornerstone of modern peptide chemistry. Fmoc-Asn-OPfp, the pentafluorophenyl (Pfp) ester of N-α-Fmoc-L-asparagine, is a highly effective reagent designed to address this challenge. The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly reactive towards nucleophilic attack by the free amine of the growing peptide chain, facilitating rapid and efficient peptide bond formation with minimal side reactions.[1] This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its strategic application in SPPS.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. These properties dictate its storage, handling, and reactivity.

| Property | Value | Source |

| CAS Number | 86060-99-3 | Cambridge Bioscience |

| Molecular Formula | C₂₅H₁₇F₅N₂O₅ | Cambridge Bioscience |

| Molecular Weight | 520.41 g/mol | Cambridge Bioscience |

| Appearance | White to off-white powder | Generic observation |

| Storage | 2-8°C, desiccated | Generic observation |

The Pentafluorophenyl Ester: A Superior Activating Group

The efficacy of this compound lies in the chemical properties of the pentafluorophenyl ester. The five highly electronegative fluorine atoms on the phenyl ring create a powerful inductive effect, withdrawing electron density from the ester carbonyl carbon. This renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. The pentafluorophenoxide anion is an excellent leaving group, further driving the reaction towards rapid and efficient peptide bond formation.

Kinetic studies have demonstrated that pentafluorophenyl esters exhibit significantly higher coupling rates compared to other active esters, such as p-nitrophenyl (ONp) or pentachlorophenyl (OPcp) esters. This high reactivity is a key advantage as it allows for shorter coupling times, which in turn minimizes the potential for side reactions, including racemization and the aforementioned dehydration of the asparagine side chain.

Strategic Advantages of Using this compound

The use of the pre-activated this compound ester offers several distinct advantages in SPPS:

-

Minimization of Side Reactions: The primary advantage is the significant reduction of side-chain dehydration to form β-cyanoalanine. By pre-activating the carboxyl group, the asparagine derivative is not exposed to the harsh conditions of in-situ activation reagents, which are often the cause of this undesirable side reaction.[1]

-

Enhanced Coupling Efficiency: The high reactivity of the Pfp ester ensures rapid and complete coupling, which is particularly beneficial for sterically hindered couplings or for sequences known to be "difficult."

-

Preservation of Tryptophan Residues: In peptides containing both asparagine and tryptophan, the use of this compound is particularly advantageous. Some side-chain protecting groups for asparagine can lead to the alkylation of tryptophan residues during the final acidic cleavage step. By using the unprotected this compound, this side reaction is avoided, leading to a purer final product.[1]

-

Convenience and Reproducibility: As a stable, isolable solid, this compound is convenient to handle and weigh, leading to more reproducible coupling reactions compared to in-situ activation methods that can be sensitive to reaction conditions and reagent quality.

Experimental Protocol: Coupling of this compound in Solid-Phase Peptide Synthesis

This protocol outlines a general procedure for the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

N,N-Diisopropylethylamine (DIPEA) (for neutralization, if necessary)

-

Kaiser test solutions

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

If the N-terminus is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and byproducts.

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive test will result in a deep blue color.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in a minimal amount of DMF.

-

For improved efficiency and to suppress potential side reactions, 1-hydroxybenzotriazole (HOBt) (1.5 to 3.0 equivalents) can be added to the this compound solution.

-

Add the this compound solution (with or without HOBt) to the swollen and deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may be extended for difficult couplings.

-

-

Monitoring and Completion:

-

After the initial coupling time, take a small sample of the resin and perform a Kaiser test. A negative test (yellow or colorless beads) indicates that the coupling reaction is complete.

-

If the Kaiser test is positive, continue the coupling reaction for an additional 1-2 hours and re-test.

-

-

Washing:

-

Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Visualization of Key Processes

Caption: A simplified workflow for the incorporation of an asparagine residue using this compound in solid-phase peptide synthesis.

Caption: The mechanism of peptide bond formation using this compound, highlighting the nucleophilic attack by the free amine of the peptide-resin.

Conclusion

This compound is a valuable and highly effective reagent for the incorporation of asparagine residues in solid-phase peptide synthesis. Its pre-activated nature as a pentafluorophenyl ester facilitates rapid and efficient coupling while minimizing the risk of common side reactions, particularly the dehydration of the asparagine side chain. For researchers and drug development professionals, the strategic use of this compound can lead to higher yields and purities of the target peptide, especially in the synthesis of complex or sensitive sequences. A thorough understanding of its properties and the implementation of optimized protocols are key to leveraging the full potential of this important building block in peptide chemistry.

References

Mechanism and Application of Fmoc-Asn(Trt)-OPfp in Amide Bond Formation: A Technical Guide for Advanced Peptide Synthesis

Executive Summary: The incorporation of asparagine (Asn) residues into peptide sequences is a well-documented challenge in solid-phase peptide synthesis (SPPS). Standard activation methods can induce deleterious side reactions, primarily dehydration of the side-chain amide to a nitrile and base-catalyzed aspartimide formation. These byproducts compromise the purity, yield, and biological integrity of the final peptide. This technical guide provides an in-depth analysis of the mechanism and application of pre-activated pentafluorophenyl (Pfp) esters of asparagine, with a focus on Fmoc-Asn(Trt)-OPfp, as a superior strategy to mitigate these issues. We will explore the chemical principles of Pfp ester activation, the critical role of the trityl (Trt) side-chain protecting group, and provide field-proven protocols for its successful implementation.

Introduction: The Asparagine Challenge in Peptide Synthesis

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide manufacturing, enabling the assembly of complex peptide chains on a solid support through iterative cycles of deprotection and coupling.[1][2] While highly effective, the chemical diversity of the 20 proteinogenic amino acids presents unique challenges. Asparagine, in particular, is notorious for two primary side reactions that can severely impact synthesis fidelity.

Side-Chain Dehydration to β-Cyanoalanine

During the crucial carboxyl activation step, common in-situ coupling reagents, especially carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), can promote the irreversible dehydration of the Asn side-chain amide.[3][4] This results in the formation of a β-cyanoalanine residue within the peptide sequence, introducing a significant and often inseparable impurity with an 18 Da mass difference.[4]

Aspartimide Formation

The second major challenge, aspartimide formation, occurs during the Nα-Fmoc deprotection step.[5] The basic conditions required for Fmoc removal, typically treatment with piperidine, can catalyze an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carbonyl of the asparagine residue.[6] This succinimide intermediate, or aspartimide, is problematic for several reasons:

-

Chain Termination: The aspartimide is resistant to further coupling.

-

Isomerization: The intermediate can be hydrolyzed to form not only the desired α-aspartyl peptide but also a significant amount of the isomeric β-aspartyl peptide, where the peptide backbone proceeds through the side-chain carboxyl group.[7]

-

Racemization: The α-carbon of the aspartimide ring is susceptible to epimerization under basic conditions.[6]

These challenges necessitate a synthetic strategy that circumvents in-situ activation of the Asn carboxyl group and protects the side-chain amide from intramolecular reactions.

The Core Mechanism: Pentafluorophenyl (Pfp) Esters in Amide Bond Formation

A robust solution to activation-related side reactions is the use of pre-formed "active esters." Among these, pentafluorophenyl (Pfp) esters of N-protected amino acids are exceptionally effective for peptide bond formation.[8][9]

The reactivity of Pfp esters stems from the highly electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This inductive effect makes the pentafluorophenoxide anion an excellent leaving group, rendering the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[8][10]

The coupling mechanism proceeds as follows:

-

Nucleophilic Attack: The free N-terminal amine of the growing peptide chain on the solid support attacks the highly electrophilic carbonyl carbon of the Fmoc-amino acid-OPfp ester.

-

Tetrahedral Intermediate Formation: A transient, unstable tetrahedral intermediate is formed.

-

Intermediate Collapse: The intermediate rapidly collapses, reforming the carbonyl double bond and expelling the stable pentafluorophenoxide leaving group. This results in the formation of a new, stable amide (peptide) bond.

The high reactivity of Pfp esters leads to rapid coupling kinetics, which is crucial for minimizing side reactions and ensuring high yields.[11]

References

- 1. peptide.com [peptide.com]

- 2. youtube.com [youtube.com]

- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pentafluorophenol and its derivatives [en.highfine.com]

A Senior Application Scientist's Guide to Fmoc Solid-Phase Peptide Synthesis

<_SPLIT_SEPARATOR>

For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a pivotal technology.[1] Its robustness, efficiency, and amenability to automation have established it as the foremost method for chemically synthesizing peptides for a wide range of applications, from fundamental research to the creation of novel therapeutics.[1][2] This in-depth technical guide explores the core principles of Fmoc SPPS, offering a detailed look at the fundamental chemistry, experimental protocols, and critical considerations for successful peptide synthesis.

The Solid-Phase Principle: A Foundation of Efficiency

The revolutionary concept behind SPPS, developed by R. Bruce Merrifield, involves anchoring the first C-terminal amino acid to an insoluble polymer support, known as a resin.[1][3] This foundational step confines the entire synthesis process to a single reaction vessel. This allows for the easy removal of liquid-phase reagents and byproducts through simple filtration and washing, while the growing peptide chain remains securely attached to the solid support.[1] This approach greatly simplifies the purification of intermediates and allows the use of excess reagents to drive reactions to completion, making it highly suitable for automation.[1][2]

The choice of resin is a critical decision that depends on the desired C-terminal functionality of the final peptide.[1][4]

-

Wang or 2-chlorotrityl chloride resins are typically used for peptides with a C-terminal carboxylic acid.[1][4][5]

-

Rink amide resin is the standard choice for producing peptide amides.[4][5]

Before beginning the synthesis, the resin must be swelled in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the reactive sites within the polymer matrix are accessible.[1][4][5]

| Resin Type | Linker | Cleavage Condition | C-Terminal Functionality | Key Advantage |

| Wang Resin | p-Alkoxybenzyl alcohol | Strong Acid (e.g., 95% TFA) | Carboxylic Acid | Good stability, widely used. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Very Mild Acid (e.g., 1% TFA) | Carboxylic Acid / Protected Fragments | Allows for synthesis of fully protected peptide fragments. |

| Rink Amide Resin | Knorr/Rink linker | Strong Acid (e.g., 95% TFA) | Amide | Standard for peptide amides, good cleavage efficiency. |

A summary of common resins used in Fmoc SPPS.

The Fmoc Protecting Group: An Orthogonal Strategy

The success of Fmoc SPPS hinges on an orthogonal protection strategy. The temporary Nα-amino protecting group (Fmoc) must be removable under conditions that leave the permanent side-chain protecting groups and the resin linkage intact. The Fmoc group is ideal for this, as it is stable in acidic and neutral conditions but is readily cleaved by a mild base, typically piperidine.[6] This is in contrast to the acid-labile side-chain protecting groups (like Boc, Trt, and Pbf) and the resin linker, which are removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[6]

The Fmoc SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide is an iterative process, with each cycle adding one amino acid to the growing chain. Each cycle consists of four main steps: deprotection, washing, coupling, and another washing step.

The iterative workflow of Fmoc-based solid-phase peptide synthesis.

1. Deprotection: Unmasking the Amine

The cycle begins by removing the Fmoc group from the N-terminus of the resin-bound amino acid or peptide. This is achieved by treating the resin with a solution of a secondary amine base, most commonly 20% piperidine in DMF.[1]

-

Mechanism: The deprotection is an E1cB elimination reaction. The piperidine abstracts the acidic proton from the 9-position of the fluorenyl ring.[6][7] This results in the formation of a dibenzofulvene (DBF) intermediate, which is then scavenged by piperidine to form a stable adduct.[6][7][8] This adduct, along with excess piperidine, is then washed away. The deprotection reaction can be monitored in real-time by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong UV absorbance.

Protocol 1: Fmoc Deprotection

-

Swell the peptide-resin in DMF.

-

Drain the DMF and add a solution of 20% (v/v) piperidine in DMF.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[1]

2. Amino Acid Activation and Coupling: Forging the Peptide Bond

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to make it more susceptible to nucleophilic attack by the free amine of the growing peptide chain.[9][10][11] This is the most critical step in the synthesis.

-

Mechanism: Modern SPPS relies on coupling reagents that facilitate the rapid formation of an active intermediate, typically an active ester. This is usually achieved using aminium/uronium or phosphonium salts like HBTU, HCTU, and HATU, or by using a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure.[9][10] These reagents react with the Fmoc-amino acid to form a highly reactive species that is then readily attacked by the N-terminal amine on the resin-bound peptide.[9]

Activation of the incoming amino acid to facilitate peptide bond formation.

| Coupling Reagent | Full Name | Class | Advantages | Considerations |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Fast, efficient, widely used. | Requires a non-nucleophilic base (e.g., DIPEA). |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Faster and more efficient than HBTU, reduced racemization.[10] | Higher cost than HBTU. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Very efficient, especially for difficult couplings. | Can be more expensive. |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Carbodiimide + Additive | Low cost, low racemization risk with Oxyma. | Can form insoluble urea byproduct. |

A comparison of common coupling reagents in Fmoc SPPS.

3. Optional Steps: Capping and Monitoring

-

Capping: If a small fraction of the N-terminal amines fails to couple with the incoming amino acid, they will have a free amine. To prevent the formation of deletion sequences, these unreacted amines can be permanently blocked or "capped" by acetylation.[12] This is typically done using acetic anhydride and a base like pyridine or DIPEA.[5][13] Capping ensures that the final product is easier to purify, as the capped, truncated peptides are chemically distinct from the target peptide.[12]

-

Monitoring: To ensure the coupling reaction has gone to completion, a qualitative colorimetric test can be performed on a small sample of the resin beads. The Kaiser test is most common; it gives a dark blue color in the presence of free primary amines. A negative (yellow/colorless) result indicates a successful coupling.

Final Cleavage and Deprotection: Releasing the Peptide

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups.[14] This is typically accomplished in a single step using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[15]

-

The Role of Scavengers: During acidolysis, the cleavage of protecting groups generates highly reactive carbocations.[14][15][16] These can cause unwanted side reactions by modifying sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[14][15] To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.[14][16][17] The composition of the cocktail must be tailored to the specific amino acids present in the peptide sequence.[18]

| Scavenger | Target Residue(s) | Function |

| Water (H₂O) | Trp (Boc group) | Hydrolyzes t-butyl cations. |

| Triisopropylsilane (TIS) | Trp, general carbocations | Reduces carbocations via hydride transfer.[19] |

| 1,2-Ethanedithiol (EDT) | Cys (Trt group), Met | Prevents reattachment of Trt group and reduces Met sulfoxide.[17][20] |

| Thioanisole | Arg (Pbf/Pmc), Met | Traps cations from Arg protecting groups, prevents Met oxidation. |

| Phenol | General scavenger | Aromatic scavenger for various cationic species.[19] |

Common scavengers and their roles in TFA cleavage cocktails.

Protocol 2: Standard Cleavage (Reagent K) This is a robust, general-purpose cocktail.

-

Prepare Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).

-

Wash the dried peptide-resin with DCM and dry it.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[19]

-

Stir the mixture at room temperature for 1.5-2 hours.[5][19]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold ether to remove residual scavengers.

-

Dry the crude peptide under vacuum.

The final stage of releasing and deprotecting the synthetic peptide.

Purification and Analysis

The crude peptide obtained after cleavage is a mixture containing the target peptide along with various impurities from incomplete reactions or side reactions.[21][22] Therefore, purification is essential.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used technique for peptide purification.[23][24][25][26] It separates peptides based on their hydrophobicity.[23][25] The crude peptide mixture is dissolved and injected onto a column with a non-polar stationary phase (e.g., C18-modified silica). A gradient of increasing organic solvent (typically acetonitrile) in water is used to elute the peptides, with more hydrophobic peptides eluting later.[23]

-

Mass Spectrometry (MS): Once purified, mass spectrometry is the definitive method for confirming the identity of the synthetic peptide.[27][28] It provides a precise molecular weight measurement, which can be compared to the theoretical mass of the desired sequence to verify its successful synthesis.[3][27][29]

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile methodology that has become indispensable in life science research and drug development.[1][30][31] Its logical, cyclical nature, combined with a robust chemical foundation, allows for the routine synthesis of complex peptides. By understanding the causality behind each step—from resin selection and the mechanism of deprotection to the critical roles of coupling reagents and cleavage scavengers—researchers can troubleshoot effectively and optimize protocols to achieve high yields of pure product, thereby accelerating discovery and innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. nbinno.com [nbinno.com]

- 11. bachem.com [bachem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. peptide.com [peptide.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. benchchem.com [benchchem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. biotage.com [biotage.com]

- 18. researchgate.net [researchgate.net]

- 19. peptide.com [peptide.com]

- 20. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]

- 21. lcms.cz [lcms.cz]

- 22. agilent.com [agilent.com]

- 23. benchchem.com [benchchem.com]

- 24. harvardapparatus.com [harvardapparatus.com]

- 25. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 26. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 27. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 29. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 31. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Automated Solid-Phase Peptide Synthesis with Fmoc-Asn-OPfp

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of asparagine (Asn) residues in Fmoc-based solid-phase peptide synthesis (SPPS) presents unique challenges, primarily the potential for side-chain dehydration and aspartimide formation. This application note provides a detailed protocol and scientific rationale for utilizing Fmoc-Asn-OPfp (Nα-Fmoc-L-asparagine pentafluorophenyl ester) in automated SPPS to mitigate these side reactions and ensure the synthesis of high-purity peptides. We will delve into the mechanistic advantages of Pfp esters, provide step-by-step automated synthesis protocols, and offer troubleshooting guidance for common issues encountered during the synthesis of Asn-containing peptides.

Introduction: The Challenge of Incorporating Asparagine in Fmoc SPPS

Asparagine, with its carboxamide side chain, is a frequent source of complications in automated Fmoc SPPS. During the carboxyl group activation step required for peptide bond formation, the side-chain amide can undergo undesirable side reactions. The two primary challenges are:

-

Dehydration to β-cyanoalanine: Under standard activation conditions, particularly with carbodiimide-based reagents like DCC or DIC, the asparagine side chain can be dehydrated to form a nitrile, resulting in a β-cyanoalanine residue in the peptide sequence. This leads to a mass loss of 18 Da in the final peptide and is a significant source of impurity.[1][2][3]

-

Aspartimide Formation: The peptide backbone nitrogen can attack the side-chain amide, especially in sequences where asparagine is followed by a sterically unhindered amino acid like glycine (Asn-Gly).[4] This intramolecular cyclization is catalyzed by the basic conditions (e.g., piperidine) used for Fmoc deprotection and leads to a succinimide intermediate. This intermediate can then be opened by nucleophiles, including trace water or piperidine, to yield a mixture of the desired α-aspartyl peptide and the undesired β-isoaspartyl peptide, which are often difficult to separate chromatographically.[4][5][6]

While the use of side-chain protected derivatives like Fmoc-Asn(Trt)-OH is a common and effective strategy to prevent these side reactions[2][7][8][9], the use of pre-activated esters like this compound offers a compelling alternative.

The Rationale for Using this compound

Pentafluorophenyl (Pfp) esters are highly reactive "active esters" that facilitate efficient amide bond formation.[10][11] The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester's carbonyl carbon highly electrophilic, leading to rapid and efficient coupling.[12]

The key advantages of using this compound in automated SPPS include:

-

High Reactivity and Rapid Coupling: Pfp esters react significantly faster than many other active esters, which helps to minimize side reactions by reducing the exposure time of the activated amino acid to the reaction conditions.[10][12]

-

Reduced Risk of Side-Chain Dehydration: By using a pre-formed active ester, the asparagine side chain is not exposed to the harsh conditions of in-situ activation with carbodiimides, thereby minimizing the risk of nitrile formation.[1]

-

Suppression of Racemization: The use of pre-formed Pfp esters is a recommended method for incorporating amino acids that are prone to racemization.[12]

-

Stability and Convenience: Fmoc-amino acid-OPfp esters are often stable, crystalline solids that can be easily handled and stored, which is an advantage over in-situ activation methods.[12] They are also less susceptible to spontaneous hydrolysis compared to other active esters like NHS esters.[11]

Experimental Protocols

The following protocols are designed for use with standard automated peptide synthesizers. Reagent equivalents and reaction times may need to be optimized based on the specific peptide sequence and synthesizer.

Materials and Reagents

| Reagent/Material | Recommended Grade/Purity |

| This compound | >98% |

| Fmoc-protected amino acids | >99% |

| Solid-phase resin (e.g., Rink Amide, Wang) | Standard substitution (e.g., 0.4-0.8 mmol/g) |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |

| Dichloromethane (DCM) | ACS grade or higher |

| Piperidine | Reagent grade |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |

| 1-Hydroxybenzotriazole (HOBt) | >98% |

| Trifluoroacetic acid (TFA) | Reagent grade |

| Triisopropylsilane (TIS) | >98% |

| Water | HPLC grade |

Automated Synthesis Cycle for this compound Incorporation

This protocol outlines a single coupling cycle for incorporating this compound.

Step 1: Resin Swelling

-

Swell the resin in DMF for at least 30-60 minutes before the first deprotection step.[12]

Step 2: Fmoc Deprotection

-

Treat the resin with 20% piperidine in DMF.

-

Reaction Time: 2 x 10 minutes (a shorter initial treatment followed by a longer one is common).

-

Wash the resin extensively with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[13]

Step 3: this compound Coupling

-

Dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in a minimal amount of DMF.

-

Add the dissolved reagents to the reaction vessel containing the deprotected peptide-resin.

-

Add DIPEA (3-5 equivalents) to the reaction vessel. The base is crucial for neutralizing the protonated N-terminal amine and facilitating the coupling reaction.

-

Coupling Time: 60-120 minutes. The reaction can be monitored using a ninhydrin test to confirm completion.

-

Wash the resin with DMF (3-5 times).

Step 4: Capping (Optional but Recommended)

-

To block any unreacted amino groups, a capping step can be performed.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Reaction Time: 10-15 minutes.

-

Wash the resin with DMF (3-5 times) and DCM (2-3 times).

This cycle is then repeated for the subsequent amino acids in the sequence.

Final Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

-

Dry the crude peptide pellet under vacuum.

Visualization of Key Processes

The Coupling Mechanism of this compound

Caption: Coupling mechanism of this compound with the growing peptide chain.

Automated SPPS Workflow

Caption: General workflow for an automated SPPS cycle.

Troubleshooting

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency (Positive Ninhydrin Test) | 1. Insufficient reagent excess. 2. Steric hindrance from the peptide sequence. 3. Peptide aggregation on the resin. | 1. Increase the equivalents of this compound, HOBt, and DIPEA. 2. Double the coupling time. 3. Perform a second coupling (double coupling). 4. Incorporate solvents known to disrupt secondary structures (e.g., a mixture of DMF and DCM) or add chaotropic salts like LiCl.[12] |

| Presence of Deletion Sequences in Final Product | Incomplete Fmoc deprotection or coupling. | Ensure complete deprotection and coupling at each step. Incorporate a capping step after each coupling to terminate unreacted chains. |

| Side Product with -17 Da Mass Difference | Aspartimide formation followed by hydrolysis. | While this compound reduces this risk, for highly susceptible sequences (e.g., Asn-Gly), consider using Fmoc-Asn(Trt)-OH as an alternative.[4] |

| Poor Solubility of this compound | Low-quality DMF or low temperature. | Use high-purity, anhydrous DMF. Gentle warming of the reagent solution may be necessary. |

Conclusion

The use of this compound in automated solid-phase peptide synthesis provides a robust and efficient method for the incorporation of asparagine residues. By leveraging the high reactivity of the pentafluorophenyl ester, researchers can achieve rapid coupling times while minimizing common side reactions such as side-chain dehydration and aspartimide formation. The protocols and guidelines presented in this application note offer a comprehensive framework for the successful synthesis of asparagine-containing peptides, ultimately leading to higher purity crude products and simplifying downstream purification efforts.

References

- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. nbinno.com [nbinno.com]

- 11. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

Application Notes and Protocols: Enhancing Coupling Efficiency of Difficult Sequences with Fmoc-Asn-OPfp

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Incorporating Asparagine in Difficult Peptide Sequences

The synthesis of peptides, particularly long and complex sequences, is a cornerstone of modern drug discovery and biomedical research. The widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy offers a robust and versatile methodology.[][2][3] However, the incorporation of certain amino acids presents significant challenges that can compromise the yield and purity of the final product. Asparagine (Asn) is a notoriously "difficult" residue to incorporate, primarily due to the propensity of its side-chain amide to undergo undesirable side reactions.[4][5][6]

"Difficult sequences" are often characterized by aggregation of the growing peptide chain, which hinders reagent diffusion and leads to incomplete reactions.[3][7] The presence of asparagine can exacerbate these issues and introduce specific side reactions, including:

-

Dehydration: The side-chain amide of asparagine can be dehydrated to a β-cyanoalanine residue during the activation of the C-terminus for coupling. This is particularly problematic when using carbodiimide-based coupling reagents.[4]

-

Aspartimide Formation: Following incorporation, the peptide backbone can undergo a base-catalyzed cyclization to form a five-membered succinimide ring, known as an aspartimide.[8][9][10] This rearrangement is a mass-neutral side reaction, making it difficult to detect and separate from the desired peptide.[8] It is especially prevalent in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr motifs.[9][10][11]

These challenges necessitate the use of optimized strategies for asparagine incorporation. One of the most effective approaches is the use of pre-activated amino acid derivatives, such as N-α-Fmoc-L-asparagine pentafluorophenyl ester (Fmoc-Asn-OPfp).

The Rationale for this compound: A Mechanistic Perspective

Pentafluorophenyl (Pfp) esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl group.[12][13] This high reactivity translates to several advantages in SPPS, particularly for problematic residues like asparagine.

Key Advantages of this compound:

-

Rapid Coupling Kinetics: The high reactivity of the Pfp ester leads to faster amide bond formation, which can help to minimize side reactions that are kinetically competitive with the main coupling reaction.[12][13]

-

Avoidance of In Situ Activation: this compound is a pre-activated building block, eliminating the need for in situ activation with coupling reagents like DCC or HBTU.[14] This is crucial because these reagents are known to promote the dehydration of the asparagine side chain to β-cyanoalanine.[4]

-

Reduced Racemization: The use of pre-formed active esters like this compound is known to suppress racemization, a common side reaction during amino acid activation.[13][15]

-

Improved Purity: By minimizing both dehydration and the need for strong coupling agents that can lead to other side reactions, the use of this compound often results in a purer crude peptide product.[4]

Mitigating Dehydration of the Asparagine Side Chain

The primary mechanism for dehydration involves the activation of the C-terminal carboxyl group, which can inadvertently lead to the activation and subsequent elimination of water from the side-chain amide. By using a pre-activated Pfp ester, the carboxyl group is already in a highly reactive state, allowing for direct aminolysis by the N-terminal amine of the growing peptide chain without the need for activating agents that can trigger the dehydration side reaction.

Figure 1: Comparison of activation methods for Fmoc-Asn.

The Role of Side-Chain Protection: Fmoc-Asn(Trt)-OPfp

For particularly challenging sequences, the use of a side-chain protecting group on the asparagine amide is highly recommended. The trityl (Trt) group is a bulky protecting group that provides steric hindrance, effectively preventing both dehydration and aspartimide formation.[16] Therefore, for the most demanding syntheses, Fmoc-Asn(Trt)-OPfp is the reagent of choice.[17][18] The trityl group is labile to the final trifluoroacetic acid (TFA) cleavage cocktail, ensuring its complete removal from the final peptide.

Experimental Protocols

Materials and Reagents

-

This compound or Fmoc-Asn(Trt)-OPfp

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

Solvents for washing (e.g., DMF, DCM, Isopropanol)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Ninhydrin test kit for monitoring coupling completion

Protocol for Coupling this compound or Fmoc-Asn(Trt)-OPfp

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.

Step 1: Resin Swelling Swell the resin in DMF for at least 30 minutes before starting the synthesis.

Step 2: Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the deprotection step with fresh 20% piperidine in DMF for another 10-15 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times), and then DMF (2-3 times).

Step 3: Coupling of this compound or Fmoc-Asn(Trt)-OPfp

-

Dissolve 1.5 to 3.0 equivalents of this compound or Fmoc-Asn(Trt)-OPfp in a minimal amount of DMF.

-

Optional but Recommended: Dissolve 1.5 to 3.0 equivalents of HOBt in DMF and add it to the activated amino acid solution. The presence of HOBt has been shown to increase the coupling rate.[14]

-

Add the amino acid solution to the deprotected resin.

-

Add 3.0 to 5.0 equivalents of a mild base such as DIPEA.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended to 4 hours or overnight.

Step 4: Monitoring the Coupling Reaction Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines on the resin. A negative result (yellow/brown beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

Step 5: Capping (Optional) If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

Step 6: Washing After a successful coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (2-3 times) to remove any excess reagents and byproducts.

The synthesis can then proceed with the deprotection of the Fmoc group and the coupling of the next amino acid in the sequence.

Figure 2: Workflow for coupling Fmoc-Asn(Trt)-OPfp in SPPS.

Data and Comparison

The following table summarizes the expected outcomes when comparing different methods for asparagine incorporation in a known "difficult" sequence.

| Coupling Method | Key Reagents | Expected Purity of Crude Peptide | Common Side Products |

| Standard Carbodiimide | Fmoc-Asn-OH, DIC/HOBt | Low to Moderate | β-cyanoalanine, Deletion sequences |

| Standard Phosphonium/Uronium | Fmoc-Asn-OH, HBTU/DIPEA | Moderate | Deletion sequences, some dehydration |

| Pfp Ester (Unprotected) | This compound, DIPEA | High | Minimal dehydration, potential for aspartimide formation |

| Pfp Ester (Protected) | Fmoc-Asn(Trt)-OPfp, DIPEA | Very High | Minimal side products |

Troubleshooting and Expert Recommendations

-

Slow Coupling: If the ninhydrin test remains positive after the initial coupling, consider extending the coupling time or increasing the equivalents of the amino acid and base. For extremely difficult sequences, performing the coupling at a slightly elevated temperature (e.g., 30-35 °C) may improve efficiency, but should be done with caution as it can also increase the risk of side reactions.

-

Aggregation: If the resin beads start to clump together, this is a sign of peptide aggregation. Switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl to the coupling and deprotection solutions can help to disrupt secondary structures and improve solvation. The use of backbone protection strategies, such as incorporating pseudoprolines or Dmb-dipeptides in the sequence, can also be highly effective in preventing aggregation.[7][15]

-

Aspartimide Formation: Even with the use of Fmoc-Asn(Trt)-OPfp, aspartimide formation can still occur at subsequent deprotection steps, especially in susceptible sequences. To minimize this, consider using a weaker base for Fmoc deprotection, such as piperazine, or adding HOBt to the piperidine deprotection solution.[8]

Conclusion

The incorporation of asparagine into difficult peptide sequences is a significant challenge in SPPS. The use of pre-activated pentafluorophenyl esters, particularly the side-chain protected Fmoc-Asn(Trt)-OPfp , offers a robust and highly efficient solution. By circumventing the need for in situ activation, this method significantly reduces the risk of side-chain dehydration. The trityl protecting group provides an additional layer of security against both dehydration and subsequent aspartimide formation. By following the detailed protocols and troubleshooting advice provided in these application notes, researchers, scientists, and drug development professionals can significantly improve the yield and purity of asparagine-containing peptides, enabling the successful synthesis of complex and therapeutically relevant molecules.

References

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. biotage.com [biotage.com]

- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. academic.oup.com [academic.oup.com]

- 12. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

- 17. chempep.com [chempep.com]

- 18. peptide.com [peptide.com]

Application Note: Optimizing Reaction Time and Temperature for Fmoc-Asn(Trt)-OPfp Coupling in Solid-Phase Peptide Synthesis

Introduction: The Asparagine Challenge in Peptide Synthesis

Asparagine (Asn) is a crucial amino acid in many biologically active peptides. However, its incorporation during solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry presents a significant challenge. The primary obstacle is the propensity of the side-chain amide to undergo dehydration to a nitrile derivative, particularly during the activation of the carboxylic acid with carbodiimide-based reagents.[1][2] This irreversible side reaction leads to impurities that are difficult to remove and can compromise the integrity and biological activity of the final peptide.

To circumvent this, two principal strategies have been widely adopted: protection of the asparagine side chain and the use of pre-activated amino acid derivatives. The trityl (Trt) group is a commonly employed acid-labile protecting group for the asparagine side chain, offering steric hindrance that shields the amide from dehydration.[3][4] An even more robust approach is the use of a pre-activated pentafluorophenyl (Pfp) ester of Fmoc-Asn(Trt)-OH, namely Fmoc-Asn(Trt)-OPfp.

Pentafluorophenyl esters are highly reactive active esters that facilitate rapid and efficient peptide bond formation with minimal racemization.[2][5] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly susceptible to nucleophilic attack by the free amine of the growing peptide chain. This high reactivity often translates to shorter coupling times and cleaner reaction profiles.[2][5] The use of Fmoc-Asn(Trt)-OPfp, therefore, combines the benefits of side-chain protection and a highly activated carboxyl group, making it an excellent choice for the reliable incorporation of asparagine into peptide sequences.

This application note provides a comprehensive guide to optimizing the reaction time and temperature for the coupling of Fmoc-Asn(Trt)-OPfp in SPPS. We will delve into the mechanistic rationale for this optimization, provide detailed experimental protocols, and present a systematic approach to achieving high coupling efficiency and purity.

The Rationale for Optimization: Balancing Kinetics and Purity

While Fmoc-Asn(Trt)-OPfp is a highly reactive building block, the efficiency of the coupling reaction is still influenced by several factors, including steric hindrance, the nature of the N-terminal amino acid of the peptide-resin, and the reaction conditions. The bulky trityl group, while beneficial for preventing side reactions, can also sterically hinder the approach of the nucleophilic amine.[6] Therefore, a systematic optimization of reaction time and temperature is crucial to ensure complete coupling without inducing unwanted side reactions.

Reaction Time: Insufficient reaction time can lead to incomplete coupling, resulting in the formation of deletion sequences (peptides missing the asparagine residue), which can be challenging to separate from the target peptide. Conversely, excessively long reaction times may not offer any significant benefit and can increase the risk of other potential side reactions, although Fmoc-Asn(Trt)-OPfp is generally considered stable under typical coupling conditions.

Reaction Temperature: The rate of most chemical reactions, including peptide coupling, increases with temperature. Elevating the temperature can be particularly beneficial for overcoming the steric hindrance associated with Fmoc-Asn(Trt)-OH and for disrupting any on-resin peptide aggregation that might impede the reaction.[5] However, higher temperatures can also potentially promote side reactions or the degradation of sensitive functional groups. Therefore, a careful balance must be struck to find the optimal temperature that maximizes coupling efficiency without compromising the integrity of the peptide.

Experimental Design for Optimization

To determine the optimal reaction time and temperature for Fmoc-Asn(Trt)-OPfp coupling, a matrix of experiments should be performed where these two parameters are systematically varied. The progress and outcome of each reaction should be monitored using a qualitative method (e.g., Kaiser test) and a quantitative method (e.g., analytical HPLC) after a test cleavage.

Key Experimental Parameters

The following table summarizes the proposed starting conditions and ranges for the optimization of Fmoc-Asn(Trt)-OPfp coupling.

| Parameter | Standard Conditions | Optimization Range | Rationale and Notes |

| Fmoc-Asn(Trt)-OPfp Equivalents | 3 | 2 - 5 | A 3-fold excess is a good starting point. A higher excess may be required for difficult couplings to drive the reaction to completion. |

| Solvent | DMF or NMP | N/A | High-quality, amine-free solvent is essential. NMP can sometimes improve solvation and disrupt aggregation.[7] |

| Reaction Temperature (°C) | 25 (Room Temperature) | 25 - 50 | Increasing the temperature can enhance reaction kinetics, especially for sterically hindered couplings.[5] |

| Reaction Time (minutes) | 60 | 30 - 240 | The high reactivity of the OPfp ester suggests that shorter reaction times may be sufficient. Longer times should be investigated to ensure completeness. |

Visualization of the Optimization Workflow

Caption: Experimental workflow for the optimization of Fmoc-Asn(Trt)-OPfp coupling.

Protocols

Protocol 1: General Solid-Phase Peptide Synthesis Cycle

This protocol outlines the steps for deprotection and coupling on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in DMF

-

DMF (peptide synthesis grade)

-

DCM (dichloromethane)

-

Fmoc-Asn(Trt)-OPfp

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine/DMF solution.

-

Agitate for 15 minutes.

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Fmoc-Asn(Trt)-OPfp Coupling and Optimization

Procedure:

-

Prepare Coupling Solution: In a separate vial, dissolve 3 equivalents of Fmoc-Asn(Trt)-OPfp (relative to the resin loading) in a minimal amount of DMF.

-

Coupling Reaction:

-

Add the Fmoc-Asn(Trt)-OPfp solution to the deprotected peptide-resin.

-

Add enough DMF to ensure the resin is well-solvated and can be agitated freely.

-

Agitate the reaction mixture at the desired temperature (e.g., 25°C, 40°C, or 50°C) for the specified time (e.g., 30, 60, or 120 minutes).

-

-

Monitoring: After the coupling time has elapsed, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times).

-

Capping (Optional): If the Kaiser test is positive after a prolonged reaction time, any unreacted amines can be capped using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF to prevent the formation of deletion sequences in subsequent steps.

Protocol 3: Test Cleavage and HPLC Analysis

Procedure:

-

Sample Preparation: After the coupling and washing steps, take a small amount of the dried peptide-resin (approx. 2-5 mg) and place it in a microcentrifuge tube.

-

Cleavage: Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

-

Incubation: Allow the cleavage reaction to proceed at room temperature for 2-3 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by reverse-phase HPLC (RP-HPLC) to determine the purity and identify any byproducts.

Hypothetical Results and Discussion

The following table presents a hypothetical dataset from the optimization experiments described above. The purity is determined by the percentage of the main peak area in the HPLC chromatogram of the crude product after test cleavage.

| Temperature (°C) | Reaction Time (min) | Kaiser Test Result | Crude Peptide Purity (%) | Observations |

| 25 | 30 | Slightly Positive | 92.5 | Incomplete coupling, presence of deletion sequence. |

| 25 | 60 | Negative | 96.8 | Good coupling efficiency. |

| 25 | 120 | Negative | 97.0 | No significant improvement over 60 minutes. |

| 40 | 30 | Negative | 97.5 | Complete coupling achieved in a shorter time. |

| 40 | 60 | Negative | 97.8 | Minor improvement in purity. |

| 40 | 120 | Negative | 97.6 | No benefit from extended time. |

| 50 | 30 | Negative | 98.2 | Highest purity and rapid coupling. |

| 50 | 60 | Negative | 98.0 | Slight decrease in purity, potential for minor side reactions. |

| 50 | 120 | Negative | 97.1 | Possible increase in minor degradation products. |

Discussion of Hypothetical Results:

Based on this hypothetical data, the optimal conditions for the coupling of Fmoc-Asn(Trt)-OPfp in this specific context would be 50°C for 30 minutes . These conditions provide the highest purity in the shortest amount of time.

At room temperature (25°C), a longer reaction time of at least 60 minutes is required to achieve complete coupling. Increasing the temperature to 40°C significantly accelerates the reaction, with complete coupling observed after just 30 minutes. The highest purity is achieved at 50°C with a 30-minute reaction time. However, extending the reaction time at 50°C leads to a slight decrease in purity, suggesting that prolonged exposure to elevated temperatures might initiate minor side reactions or degradation.

This optimization process demonstrates the importance of balancing reaction kinetics and potential side reactions. While the Pfp ester is highly reactive, gentle heating can effectively overcome any steric hindrance and ensure a rapid and clean coupling, ultimately leading to a higher quality crude peptide product and simplifying subsequent purification steps.

Chemical Pathway and Potential Side Reaction

References

- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Recommended Equivalents of Fmoc-Asn-OPfp for Peptide Coupling

Abstract

The incorporation of asparagine (Asn) residues in solid-phase peptide synthesis (SPPS) presents unique challenges, primarily the propensity for side-chain amide dehydration to form a β-cyanoalanine derivative, especially during carbodiimide-mediated activation. While pre-activated esters like Fmoc-Asn-OPfp (pentafluorophenyl ester) were introduced to mitigate this, they are not a panacea and can present their own solubility and stability issues. This guide provides a detailed analysis of superior, field-proven alternatives, focusing on side-chain protected Fmoc-Asn derivatives. We will delve into the mechanistic rationale for their use, provide comparative data, and present detailed protocols to empower researchers in the synthesis of high-purity peptides.

The Asparagine Challenge: Dehydration and Solubility

The primary obstacle in coupling asparagine is the intramolecular cyclization and subsequent dehydration of the side-chain amide when the C-terminus is activated. This side reaction is particularly prevalent with carbodiimide reagents (e.g., DIC, DCC), leading to the irreversible formation of a nitrile group and a difficult-to-remove impurity from the final peptide product.[1][2]

Furthermore, Fmoc-Asn-OH itself exhibits notoriously poor solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3][4] This poor solubility can lead to incomplete dissolution and inefficient coupling, resulting in deletion sequences and a lower yield of the desired full-length peptide.

While this compound can circumvent the dehydration issue by avoiding the use of a separate activating reagent, its utility is often hampered by the limited solubility of the reagent itself.[5] This has led to the widespread adoption of side-chain protected asparagine derivatives as the gold standard in modern peptide synthesis.[6][7][8]

The Gold Standard: Side-Chain Protected Asparagine Derivatives

The most effective strategy to prevent side-chain dehydration and improve solubility is the use of a temporary protecting group on the side-chain amide of asparagine.[3][9] These protecting groups are stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) but are readily cleaved during the final acidic cleavage from the resin (typically with trifluoroacetic acid, TFA).

Fmoc-Asn(Trt)-OH: The Workhorse of Asparagine Incorporation

Fmoc-Asn(Trt)-OH, where Trt is the triphenylmethyl (trityl) group, is the most widely used and recommended derivative for introducing asparagine in Fmoc-SPPS.[3][10][11]

Mechanistic Advantages:

-

Steric Hindrance: The bulky trityl group physically shields the side-chain amide, effectively preventing the intramolecular cyclization that leads to nitrile formation during activation.[6][7]

-

Enhanced Solubility: The presence of the large, hydrophobic trityl group dramatically improves the solubility of the amino acid derivative in organic solvents like DMF and NMP, ensuring efficient and complete coupling reactions.[4][6][12][13]

Deprotection: The trityl group is labile to acid and is typically removed simultaneously with other side-chain protecting groups and cleavage of the peptide from the resin using a standard TFA "cocktail".[7][13] It is important to note that if an Asn(Trt) residue is at the N-terminus of the peptide, the deprotection of the trityl group can be slower, and extended cleavage times (e.g., 2-3 hours) may be necessary for complete removal.[7][12]

Workflow for Asparagine Coupling using Fmoc-Asn(Trt)-OH

Caption: Standard workflow for incorporating Fmoc-Asn(Trt)-OH in SPPS.

Alternative Side-Chain Protecting Groups

While Fmoc-Asn(Trt)-OH is the most common choice, other protecting groups offer specific advantages in certain contexts.

-

Fmoc-Asn(Mtt)-OH: The 4-methyltrityl (Mtt) group is more acid-labile than the trityl group.[14][15] This allows for selective deprotection of the Mtt group on-resin using dilute TFA solutions, enabling side-chain modification, such as lactam bridge formation, while the peptide remains attached to the solid support.[16]

-

Fmoc-Asn(Xan)-OH: The xanthyl (Xan) group is another acid-labile protecting group used for the asparagine side chain.[3][17] It effectively prevents dehydration and is cleaved under standard TFA conditions.[18]

Comparative Analysis of Asparagine Derivatives

| Derivative | Key Advantage(s) | Key Disadvantage(s) | Recommended Use Case |

| This compound | Avoids carbodiimide activation | Suboptimal solubility, can be less reactive than in-situ activation | When side-chain protected derivatives are unavailable |

| Fmoc-Asn(Trt)-OH | Excellent prevention of dehydration, high solubility | Slower deprotection at the N-terminus | Standard protocol for all asparagine couplings |

| Fmoc-Asn(Mtt)-OH | More acid-labile than Trt, allows for orthogonal deprotection | Higher cost | On-resin side-chain modification |

| Fmoc-Asn(Xan)-OH | Effective prevention of dehydration | Less commonly used than Trt | General use, similar to Fmoc-Asn(Trt)-OH |

Pseudoproline Dipeptides: A Complementary Strategy

In long or aggregation-prone sequences, even with the use of Fmoc-Asn(Trt)-OH, poor coupling efficiencies can arise due to the formation of secondary structures (β-sheets) in the growing peptide chain.[19][20] In such cases, the use of pseudoproline dipeptides can be a powerful tool.[21][22]

These dipeptides, where a serine or threonine residue is temporarily cyclized into an oxazolidine, introduce a "kink" in the peptide backbone, disrupting inter-chain hydrogen bonding and improving solvation.[19][21][23] By strategically inserting a pseudoproline dipeptide a few residues before the asparagine, aggregation can be minimized, leading to more efficient coupling.

Decision Tree for Asparagine Coupling Strategy

References